tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate
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Overview
Description
tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate: is a chemical compound with the molecular formula C12H22N2O2. It is known for its unique structure, which includes a tert-butyl group, a cyano group, and a carbamate group.
Preparation Methods
The synthesis of tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-cyano-1,3-dimethylbutyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The cyano group and the carbamate group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-butyl N-(1-cyano-1,3-dimethylbutyl)carbamate can be compared with other similar compounds, such as:
tert-butyl N-(1-cyano-1,3-dimethylpropyl)carbamate: This compound has a similar structure but with a shorter carbon chain, which may affect its chemical properties and reactivity.
tert-butyl N-(1-cyano-1,3-dimethylpentyl)carbamate: This compound has a longer carbon chain, which may influence its solubility and stability.
tert-butyl N-(1-cyano-1,3-dimethylhexyl)carbamate: This compound has an even longer carbon chain, which may further impact its physical and chemical properties.
Properties
IUPAC Name |
tert-butyl N-(2-cyano-4-methylpentan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9(2)7-12(6,8-13)14-10(15)16-11(3,4)5/h9H,7H2,1-6H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUILSLRXDDUPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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